5-hydroxy-L-tryptophan

Catalog No.
S538394
CAS No.
4350-09-8
M.F
C11H12N2O3
M. Wt
220.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-hydroxy-L-tryptophan

CAS Number

4350-09-8

Product Name

5-hydroxy-L-tryptophan

IUPAC Name

(2S)-2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoic acid

Molecular Formula

C11H12N2O3

Molecular Weight

220.22 g/mol

InChI

InChI=1S/C11H12N2O3/c12-9(11(15)16)3-6-5-13-10-2-1-7(14)4-8(6)10/h1-2,4-5,9,13-14H,3,12H2,(H,15,16)/t9-/m0/s1

InChI Key

LDCYZAJDBXYCGN-VIFPVBQESA-N

SMILES

C1=CC2=C(C=C1O)C(=CN2)CC(C(=O)O)N

solubility

32.6 [ug/mL] (The mean of the results at pH 7.4)
Slightly soluble (NTP, 1992)
Solubilities: 2.5 g/100 mL in 50% boiling alcohol; 5.5 g/100 mL in water at 100 °C
In water, 1X10+4 mg/L at 5 °C

Synonyms

5 Hydroxytryptophan, 5-HTP, 5-Hydroxy- Tryptophan, 5-Hydroxytryptophan, Hydroxytryptophan, Oxitriptan, Oxytryptophan, Tryptophan, 5 Hydroxy, Tryptophan, 5-Hydroxy-

Canonical SMILES

C1=CC2=C(C=C1O)C(=CN2)CC(C(=O)O)N

Isomeric SMILES

C1=CC2=C(C=C1O)C(=CN2)C[C@@H](C(=O)O)N

The exact mass of the compound 5-hydroxy-L-tryptophan is 220.0848 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as slightly soluble (ntp, 1992)32.6 [ug/ml]. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Cyclic - Amino Acids, Aromatic - Tryptophan. It belongs to the ontological category of non-proteinogenic L-alpha-amino acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Procuring a substitute for 5-hydroxy-L-tryptophan introduces significant experimental variables and inefficiencies. Using the precursor L-tryptophan subjects the synthesis of serotonin to the pathway's rate-limiting step, catalyzed by tryptophan hydroxylase, and its transport across the blood-brain barrier is competitively inhibited by other large neutral amino acids. Direct administration of serotonin is ineffective for central nervous system applications as it cannot cross the blood-brain barrier. Furthermore, using crude plant extracts, such as those from *Griffonia simplicifolia*, introduces significant variability in purity and the presence of other alkaloids, compromising dose accuracy and experimental reproducibility compared to the use of a well-defined, pure compound.

Superior Blood-Brain Barrier Permeability Compared to Serotonin

5-hydroxy-L-tryptophan readily crosses the blood-brain barrier (BBB), whereas its metabolic product, serotonin (5-HT), does not. This fundamental difference in transport capability makes direct administration of serotonin ineffective for modulating central nervous system (CNS) serotonergic activity. The use of 5-HTP bypasses this transport limitation, allowing for a direct increase in brain serotonin synthesis.

Evidence DimensionBlood-Brain Barrier Transport
Target Compound DataPermeable
Comparator Or BaselineSerotonin (5-HT): Impermeable
Quantified DifferenceQualitative (Permeable vs. Impermeable)
ConditionsIn vivo physiological conditions

For any research requiring the elevation of brain serotonin levels, 5-HTP is a necessary precursor, as serotonin itself cannot be administered systemically to achieve this effect.

Bypasses the Rate-Limiting Step in Serotonin Synthesis Unlike L-Tryptophan

The conversion of L-tryptophan to 5-HTP by the enzyme tryptophan hydroxylase (TPH) is the rate-limiting step in serotonin biosynthesis. By using 5-HTP directly, this kinetic bottleneck is bypassed, leading to a more direct and efficient conversion to serotonin. This makes 5-HTP a more reliable agent for studies where rapid and robust increases in serotonin are required, avoiding the complex regulation and multi-pathway fate of its precursor, L-tryptophan.

Evidence DimensionPosition in Biosynthetic Pathway
Target Compound DataPost-rate-limiting step
Comparator Or BaselineL-Tryptophan: Pre-rate-limiting step
Quantified DifferenceBypasses the enzymatic step (TPH) that limits the overall rate of serotonin production.
ConditionsIn vivo and in vitro serotonergic synthesis pathways

This allows for more direct and predictable modulation of serotonin levels, which is critical for dose-response studies and achieving consistent effects in experimental models.

Demonstrates Strict Stereospecificity; D-Enantiomer is Inactive

The biological activity of 5-hydroxytryptophan is exclusive to the L-enantiomer (L-5-HTP). The enzyme aromatic L-amino acid decarboxylase (AADC), which converts 5-HTP to serotonin, is stereospecific. In comparative studies, D-5-hydroxytryptophan (D-5-HTP) showed no significant effect on mouse behavior, whereas L-5-HTP induced dose-dependent behavioral changes, confirming the D-isomer acts as a negative control. This highlights the necessity of procuring the pure L-enantiomer for any biologically relevant research.

Evidence DimensionBehavioral effect in mice (backward walking)
Target Compound DataInduces dose-dependent behavioral effects
Comparator Or BaselineD-5-Hydroxytryptophan: No significant behavioral effect
Quantified DifferenceQualitative (Active vs. Inactive)
ConditionsIntraperitoneal administration in mice (100, 320 mg/kg)

Procuring the enantiomerically pure L-form is non-negotiable for reproducible and valid results, as any contamination with the D-form represents an inert and confounding variable.

Ensures Dose-Accuracy and Reproducibility Over Crude Plant Extracts

While *Griffonia simplicifolia* seeds are a primary natural source, the concentration of 5-HTP in raw or crudely processed extracts is highly variable, typically ranging from 10% to 20% by dry weight. These extracts also contain a complex mixture of other compounds, including alkaloids and phenolics, which can introduce confounding variables. Procuring synthetically prepared or highly purified (>98%) 5-hydroxy-L-tryptophan eliminates this variability, ensuring precise dosing and reproducibility, which is impossible to achieve with unstandardized botanical extracts.

Evidence DimensionPurity / Active Ingredient Concentration
Target Compound Data≥98% purity
Comparator Or Baseline*Griffonia simplicifolia* seed extract: Typically 10-20% 5-HTP by dry weight
Quantified DifferenceApproximately 5- to 10-fold higher purity and elimination of co-extracted phytochemicals.
ConditionsStandard analytical characterization (e.g., HPLC) of purified compound vs. botanical extract.

This is essential for regulatory compliance, formulation development, and experimental research where precise concentration and absence of interfering substances are paramount for valid outcomes.

Neuroscience Research: In Vivo CNS Serotonin Modulation

For studies requiring direct and reliable elevation of brain serotonin levels to investigate mood, behavior, or neurodegenerative models, high-purity 5-HTP is the appropriate choice. Its ability to cross the blood-brain barrier and bypass the rate-limiting step of serotonin synthesis ensures a predictable dose-response relationship that cannot be achieved with serotonin or L-tryptophan.

Enzyme Kinetics and Inhibitor Screening

As a direct substrate for aromatic L-amino acid decarboxylase (AADC), enantiomerically pure 5-hydroxy-L-tryptophan is essential for in vitro assays studying the enzyme's function or screening for potential inhibitors. The use of the pure L-enantiomer prevents experimental artifacts that would arise from racemic mixtures or impure preparations.

Reference Standard for Analytical Method Development

In quality control and clinical chemistry, a well-characterized, high-purity 5-HTP standard is required for the development and validation of analytical methods (e.g., LC-MS) to quantify the compound in biological matrices or commercial formulations. This ensures accuracy in pharmacokinetic studies and in the standardization of botanical supplements.

Cell Culture and Organoid Model Studies

When investigating the effects of serotonin on cellular development, signaling, or disease states in controlled in vitro environments like cell cultures or brain organoids, using 5-HTP provides a bioavailable precursor for endogenous serotonin production within the model system. This allows for the study of the complete synthesis and signaling pathway in a contained, reproducible manner.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

L-5-hydroxytryptophan appears as colorless to pale pink crystals. (NTP, 1992)
Solid

Color/Form

Minute rods or needles from ethanol

XLogP3

-1.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

4

Exact Mass

220.08479225 g/mol

Monoisotopic Mass

220.08479225 g/mol

Heavy Atom Count

16

LogP

-2.051

Appearance

Solid powder

Melting Point

518 °F (decomposes) (NTP, 1992)
295-297
298-300 °C (decomposes)
MP: 273 °C (decomposes); specific optical rotation: +16.0 deg at 22 °C (c=1 in 4M HCl); -32 deg at 22 °C (c=1 in H2O) /(S)-5-Hydroxytryptophan/
293 - 298 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

C1LJO185Q9

GHS Hazard Statements

Aggregated GHS information provided by 112 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (97.32%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (53.57%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (53.57%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (53.57%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For use as an antidepressant, appetite suppressant, and sleep aid.

Therapeutic Uses

5-HTP has shown some usefulness in some conditions characterized, in part, by serotonin deficits, principally depression. It has also been shown to be useful in some with obesity, insomnia, fibromyalgia and chronic tension headache.
It has been long known that brain serotonin systems contribute to the modulation of food intake and satiety. An increase of intrasynaptic serotonin tends to reduce food consumption. Thus, one might consider that individuals taking 5-HTP might experience increase satiety and weight loss over a period of time. There are few studies on the effects of 5-HTP on obesity and they suggest an anorectic effect of 5-HTP.
There is some evidence that 5-HTP ... can improve postural equilibrium, dysarthria in patients with various inherited and acquired cerebellar ataxias, and particularly in those with lesions located precisely in the anterior lobe vermis. Improvements in coordination have been reported in patients with Friedreich"s ataxia; however, the effect is only partial and not clinically major.
Exptl Ther: Rats of the Dahl salt-sensitive (DS) and Dahl salt-resistant (DR) strains were placed on a 4% NaCl diet and blood pressures were monitored. Chronic subcutaneous infusion L-5-hydroxytryptophan (L-5-HTP, 12.6 mg/day) by osmotic minipumps significantly decreased the elevated systolic blood pressure of DS rats on a 4% NaCl diet. Blood pressures of DR rats were unaffected by treatment with L-5-HTP. Cardiac hypertrophy was associated with Dahl salt-induced hypertension. However, treatment with L-5-HTP failed to reduce the weight of the heart significantly. These results suggest that chronic administration of L-5-HTP was effective in reducing the elevated blood pressure in the DS model. The specific mechanisms by which L-5-HTP reduces the elevated blood pressure in DS rats is not clear and remains for further study.
For more Therapeutic Uses (Complete) data for 5-HYDROXYTRYPTOPHAN (6 total), please visit the HSDB record page.

Pharmacology

The psychoactive action of 5-HTP is thought to be due to increased serotonin production in central nervous system tissue.
Oxitriptan is an aromatic amino acid with antidepressant activity. In vivo, oxitriptan (or 5-hydroxytryptophan) is converted into 5-hydroxytryptamine (5-HT or serotonin) as well as other neurotransmitters. Oxitriptan may exert its antidepressant activity via conversion to serotonin or directly by binding to serotonin (5-HT) receptors within the central nervous system (CNS). Endogenous oxitriptan is produced from the essential amino acid L-tryptophan. The exogenous therapeutic form is isolated from the seeds of the African plant Griffonia simplicifolia.

MeSH Pharmacological Classification

Antidepressive Agents, Second-Generation

ATC Code

N - Nervous system
N06 - Psychoanaleptics
N06A - Antidepressants
N06AX - Other antidepressants
N06AX01 - Oxitriptan

Mechanism of Action

The possible analgesic effect of 5-HTP may be accounted for, in part, by its conversion to serotonin. 5-HTP has also been found to increase plasma beta-endorphin and platelet met-enkephalin levels, which may signify a reinforcing effect upon an endogenous analgesic effect.
The mechanism of the possible antidepressant activity of 5-HTP is accounted for by its conversion to the neurotransmitter serotonin which plays a central role in the affective state. Antidepressants may work by either binding to one or more of the family of serotonin 5-HT receptors (5-HT1 - 5-HT7) or by inhibiting the reuptake of serotonin. ...

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

4350-09-8

Absorption Distribution and Excretion

The immediate precursor in the serotonin synthetic route, 5-hydroxytryptophan (5-HTP), labeled with 11C in the beta position, has become available for studies using positron emission tomography (PET) to examine serotonin formation in human brain. Normalized uptake and intracerebral utilization of tracer amounts of (beta-11C)5-HTP were studied twice in six healthy male volunteers, three of them before and after pharmacological pretreatments ... Pretreatments with benserazide, p-chlorophenylalanine (PCPA), and unlabeled 5-HTP all significantly increased uptake of (beta-11C)5-HTP. The utilization rates in both striatal and frontal cortex were higher than those in the surrounding brain, indicating that PET studies using (beta-11C)5-HTP as a ligand quantitate selective processes in the utilization of 5-HTP.
The efficiency of absorption of 5HTP, as well as its decarboxylation product serotonin, is approximately 47% to 84%. Absorption of 5-HTP occurs by an active transport process. 5-HTP is transported by the portal circulation to the liver where approximately 25% of an administered dose is metabolized ... . 5-HTP that is not metabolized in the liver is transported by the general circulation to the various tissues of the body, including the brain. 5-HTP readily crosses the blood-brain barrier, and is converted to serotonin in brain cells.

Metabolism Metabolites

5-Hydroxytryptophan is decarboxylated to serotonin (5-hydroxytryptamine or 5-HT) by the enzyme aromatic-L-amino-acid decarboxylase via a vitamin B6 dependent reaction in nervous tissue and in the liver.
5-HTP is transported by the portal circulation to the liver where approximately 25% of an administered dose is metabolized via vitamin B6-dependent L-aromatic amino acid decarboxylase to 5-hydroxytryptamine (5-HT) /serotonin/. 5-HT is subsequently metabolized to 5-hydroxyindole acetaldehyde which is rapidly metabolized to 5-hydroxyindole acetaldehyde which is rapidly metabolized to 5-hydroxyindoleacetic acid (5-HIAA).

Wikipedia

5-Hydroxytryptophan

Drug Warnings

Other reported side effects, include nausea, diarrhea, loss of appetite, vomiting and difficult breathing. Neurological side effects, including dilation of the pupils, abnormally sensitive reflexes, loss of muscle coordination and blurring of vision, have been reported in those taking large doses of 5-HTP. Cardiac dysrhythmias have also been reported.
Eosinophilia and eosinophilia-myalgia syndrome (EMS) have been reported in those taking 5-HTP. The eosinophilia myalgia syndrome is similar to that caused by L-tryptophan and was linked to contaminants in the 5-HTP preparation, rather than 5-HTP itself. Changing the 5-HTP lot in one group of patients resolved the eosinophilia. A scleroderma-like skin condition has been reported in some taking a combination of 5-HTP and carbidopa.
5-HTP should be avoided by pregnant women and nursing mothers.
5-HTP should be avoided by those with ischemic heart disease (history of myocardial infarction, angina pectoris, documented silent ischemia), coronary artery spasm (e.g., Prinzmetal's angina), uncontrollable hypertension and any other significant cardiovascular disease.
For more Drug Warnings (Complete) data for 5-HYDROXYTRYPTOPHAN (8 total), please visit the HSDB record page.

Methods of Manufacturing

MANNICH CONDENSATION OF 5-BENZYLOXYINDOLE; CATALYTIC HYDROGENOLYSIS OF 5-BENZYLOXYTRYPTOPHAN; ENZYMATIC HYDROXYLATION OF TRYPTOPHAN

General Manufacturing Information

Tryptophan, 5-hydroxy-: INACTIVE
L-Tryptophan, 5-hydroxy-: ACTIVE
PRECURSOR OF SEROTONIN.

Interactions

5-HTP may decrease the effectiveness of methylsergide and cyproheptadine.
DURATION OF /SRP:CNS DEPRESSION/ INDUCED BY ETHANOL (3.0 G/KG, IP) IN MICE OF BOTH SEXES WAS INCR BY PRETREATMENT WITH 5-HYDROXYTRYPTOPHAN (60 MG/KG, IP).
Concurrent use of 5-HTP with a selective serotonin reuptake inhibitors (SSRI) /citalopram, fluvoxamine maleate, fluoxetine, paroxetine, sertraline, venlafaxine/ may potentiate the antidepressant effect of the SSRI and may also increase the risk of adverse reactions.
Phenoxybenzamine inhibits the conversion of 5-HTP to serotonin.
For more Interactions (Complete) data for 5-HYDROXYTRYPTOPHAN (16 total), please visit the HSDB record page.

Stability Shelf Life

AQ SOLN ARE STABLE @ LOW PH /DL-FORM/

Dates

Last modified: 08-15-2023
1: Shaw K, Turner J, Del Mar C. Tryptophan and 5-hydroxytryptophan for depression. Cochrane Database Syst Rev. 2002;(1):CD003198. Review. PubMed PMID: 11869656.
2: Lampert A, Joly P, Thomine E, Ortoli JC, Lauret P. [Scleroderma-like syndrome with bullous morphea during treatment with 5-hydroxytryptophan, carbidopa and flunitrazepam]. Ann Dermatol Venereol. 1992;119(3):209-11. Review. French. PubMed PMID: 1605525.
3: Simic MG, al-Sheikhly M, Jovanovic SV. Inhibition of free radical processes by antioxidants--tryptophan and 5-hydroxytryptophan. Bibl Nutr Dieta. 1989;(43):288-96. Review. PubMed PMID: 2658964.
4: Meltzer HY. Serotonergic function in the affective disorders: the effect of antidepressants and lithium on the 5-hydroxytryptophan-induced increase in serum cortisol. Ann N Y Acad Sci. 1984;430:115-37. Review. PubMed PMID: 6378031.
5: Turner EH, Loftis JM, Blackwell AD. Serotonin a la carte: supplementation with the serotonin precursor 5-hydroxytryptophan. Pharmacol Ther. 2006 Mar;109(3):325-38. Epub 2005 Jul 14. Review. PubMed PMID: 16023217.
6: Corrêa F, Farah CS. Using 5-hydroxytryptophan as a probe to follow protein-protein interactions and protein folding transitions. Protein Pept Lett. 2005 Apr;12(3):241-4. Review. PubMed PMID: 15777272.
7: Shaw K, Turner J, Del Mar C. Tryptophan and 5-hydroxytryptophan for depression. Cochrane Database Syst Rev. 2001;(3):CD003198. Review. Update in: Cochrane Database Syst Rev. 2002;(1):CD003198. PubMed PMID: 11687048.
8: Birdsall TC. 5-Hydroxytryptophan: a clinically-effective serotonin precursor. Altern Med Rev. 1998 Aug;3(4):271-80. Review. PubMed PMID: 9727088.
9: Milovanovic L, Kapetanovic V. Polarographic and potentiometric investigation of Co(II) complexes with 5-hydroxytryptophan. J Pharm Belg. 1993 Mar-Apr;48(2):85-91. Review. PubMed PMID: 8492290.
10: van Praag HM, Kahn RS. L-5-hydroxytryptophan in depression and anxiety. Schweiz Rundsch Med Prax. 1988 Aug 23;77(34A):40-6. Review. PubMed PMID: 3055148.
11: Uldry PA, Regli F. [Indications for L-5-hydroxytryptophan in neurology]. Rev Med Suisse Romande. 1987 Sep;107(9):703-7. Review. French. PubMed PMID: 2962265.
12: Byerley WF, Judd LL, Reimherr FW, Grosser BI. 5-Hydroxytryptophan: a review of its antidepressant efficacy and adverse effects. J Clin Psychopharmacol. 1987 Jun;7(3):127-37. Review. PubMed PMID: 3298325.

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